N-(5-methylisoxazol-3-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
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Description
N-(5-methylisoxazol-3-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H19N5O3S and its molecular weight is 373.43. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Potentials
N-substituted acetamide derivatives, including those bearing azinane and 1,3,4-oxadiazole heterocyclic cores, have been synthesized and evaluated for their antibacterial potentials. These compounds, including variations similar to N-(5-methylisoxazol-3-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide, have shown moderate inhibitors against both Gram-negative and Gram-positive bacterial strains. Specifically, a compound with a 2-methylphenyl group demonstrated significant growth inhibition of bacterial strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).
Synthesis and Antimicrobial Evaluation
Another study focused on the synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides from readily available materials. These compounds were screened for their in vitro antimicrobial activity against representative bacterial and fungal strains. Some compounds within this class demonstrated good activity, pointing towards the potential of such derivatives in antimicrobial research (Marri et al., 2018).
Anticonvulsant Properties
The chemical oxidation of an anticonvulsant compound closely related to N-(5-methylisoxazol-3-yl)-2,6-dimethylbenzamide has been studied. Although this research primarily investigated the oxidation processes of the compound, it underscores the importance of the structural elements present in this compound for potential anticonvulsant properties (Adolphe-Pierre et al., 1998).
Synthesis and Antibacterial Study
Further research into the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has expanded the understanding of these compounds' biological activities. A series of N-substituted derivatives were synthesized and evaluated against Gram-negative and Gram-positive bacteria, displaying moderate to talented activity. This research highlights the antibacterial potential of compounds structurally related to this compound (Khalid et al., 2016).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-11-8-14(21-25-11)18-15(23)9-22-5-2-12(3-6-22)16-19-20-17(24-16)13-4-7-26-10-13/h4,7-8,10,12H,2-3,5-6,9H2,1H3,(H,18,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQPKRCQFFNBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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